(6-methyl-1H-indazol-5-yl)thiourea
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Overview
Description
(6-methyl-1H-indazol-5-yl)thiourea is a chemical compound with the molecular formula C9H10N4S. It is a derivative of indazole, a bicyclic heterocycle, and contains a thiourea functional group.
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . They have been associated with the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It’s known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the activity of certain kinases, thereby affecting cell cycle progression and volume regulation .
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that this compound may influence pathways related to cell cycle regulation and volume control .
Result of Action
Given the potential targets and biological activities of indazole derivatives, it can be inferred that this compound may have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-1H-indazol-5-yl)thiourea typically involves the reaction of 6-methyl-1H-indazole with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(6-methyl-1H-indazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-methyl-1H-indazol-5-yl)urea: Similar structure but with a urea group instead of thiourea.
6-methyl-1H-indazole: The parent compound without the thiourea group.
N-(6-methyl-1H-indazol-5-yl)carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
(6-methyl-1H-indazol-5-yl)thiourea is unique due to the presence of both the indazole ring and the thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(6-methyl-1H-indazol-5-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5-2-8-6(4-11-13-8)3-7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVUGPRSNMHENF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=S)N)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327827 |
Source
|
Record name | (6-methyl-1H-indazol-5-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819789 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691857-99-5 |
Source
|
Record name | (6-methyl-1H-indazol-5-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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